molecular formula C17H23N3O4S2 B12211379 4-(pentyloxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

4-(pentyloxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12211379
M. Wt: 397.5 g/mol
InChI Key: CLDOPFGXPDUIGB-UHFFFAOYSA-N
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Description

4-(pentyloxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pentyloxy group, a propylsulfonyl group, and a 1,3,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentyloxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the propylsulfonyl group: This step involves the sulfonylation of the thiadiazole ring using a propylsulfonyl chloride reagent.

    Attachment of the pentyloxy group: The pentyloxy group can be introduced through an etherification reaction using a suitable alkyl halide.

    Formation of the benzamide: The final step involves the coupling of the substituted thiadiazole with a benzoyl chloride derivative to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(pentyloxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy or propylsulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(pentyloxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(pentyloxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing various biochemical processes.

    Interfering with cellular signaling pathways: Affecting cell growth, differentiation, and apoptosis.

    Inhibiting specific proteins: Such as kinases or proteases, leading to altered cellular functions.

Comparison with Similar Compounds

4-(pentyloxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:

    4-(pentyloxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide: Differing by the presence of a methylsulfonyl group instead of a propylsulfonyl group.

    4-(pentyloxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide: Differing by the presence of an ethylsulfonyl group instead of a propylsulfonyl group.

    4-(pentyloxy)-N-(5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide: Differing by the presence of a butylsulfonyl group instead of a propylsulfonyl group.

Properties

Molecular Formula

C17H23N3O4S2

Molecular Weight

397.5 g/mol

IUPAC Name

4-pentoxy-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C17H23N3O4S2/c1-3-5-6-11-24-14-9-7-13(8-10-14)15(21)18-16-19-20-17(25-16)26(22,23)12-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,18,19,21)

InChI Key

CLDOPFGXPDUIGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CCC

Origin of Product

United States

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